molecular formula C8H14ClNO2 B2527967 4-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride CAS No. 2247108-11-6

4-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride

Cat. No.: B2527967
CAS No.: 2247108-11-6
M. Wt: 191.66
InChI Key: PTOBFULFNWTAJP-UHFFFAOYSA-N
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Description

4-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride is a spirocyclic chemical building block offered for research purposes. This compound features a carboxylic acid functional group, making it a versatile intermediate for further synthetic modifications, such as amide bond formation or coupling reactions . The incorporation of a spirocyclic scaffold like the 4-azaspiro[2.5]octane core is of significant interest in drug discovery. Such spirocyclic systems are characterized by their three-dimensional structure and are highly valued for exploring three-dimensional chemical space and for the incremental spatial placement of molecular substituents, which can be critical for optimizing a compound's biological properties . Related azaspiro[2.5]octane derivatives are recognized as key intermediates in the synthesis of potential therapeutic agents. For instance, scientific literature and patents describe similar structures, such as 4-oxa-7-azaspiro[2.5]octane, as intermediates for compounds investigated for LRRK2 kinase inhibition (relevant for Parkinson's disease research) and for GPR43 receptor agonist activity (explored for metabolic and inflammatory diseases) . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-azaspiro[2.5]octane-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-1-4-9-8(5-6)2-3-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOBFULFNWTAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)CC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247108-11-6
Record name 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclopentanone derivative under acidic conditions to form the spirocyclic amine. This intermediate is then reacted with a carboxylic acid derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s high purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

4-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been identified as a precursor for:

  • LRRK2 Kinase Inhibitors : These compounds are being investigated for their potential in treating Parkinson's disease. The inhibition of LRRK2 kinase has shown promise in reducing neurodegeneration associated with this condition .
  • GPR43 Receptor Agonists : Compounds derived from this intermediate are explored for their therapeutic effects on metabolic diseases such as diabetes and obesity, as well as inflammatory bowel disease .
  • Interleukin-1 Receptor-Related Kinase 4 Inhibitors : These inhibitors are being studied for their role in modulating inflammatory responses, potentially benefiting conditions like rheumatoid arthritis .

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections, suggesting potential applications in antiviral drug development.

Chemical Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex organic molecules and spirocyclic compounds. Its ability to participate in various chemical reactions, such as cycloadditions and substitutions, enhances its utility in synthetic methodologies.

Case Study 1: LRRK2 Inhibitor Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of LRRK2 inhibitors using this compound as a key intermediate. The resulting compounds exhibited significant inhibitory activity against LRRK2, demonstrating the compound's relevance in neurodegenerative disease research.

Case Study 2: GPR43 Agonist Research

In another study focusing on metabolic disorders, researchers synthesized GPR43 receptor agonists from derivatives of this compound. These compounds showed promising effects on glucose metabolism and inflammation reduction in preclinical models, indicating their potential therapeutic applications in obesity and diabetes management.

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Modified Substituent Positions

  • 4-Azaspiro[2.5]octane-8-carboxylic Acid (Trifluoroacetic Acid Salt) Molecular Formula: C₉H₁₆F₃NO₂ Molecular Weight: 205.69 g/mol Key Differences: The carboxylic acid group is at position 8 instead of 7, and the trifluoroacetic acid counterion increases acidity and polar surface area compared to the hydrochloride salt. This alters reactivity in coupling reactions .
  • The smaller molecular weight suggests lower steric hindrance, favoring nucleophilic substitution reactions .

Analogues with Varied Ring Systems

  • 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic Acid Hydrochloride Key Features: Larger spiro system (4.4 vs. 2.5) reduces ring strain, enhancing conformational flexibility. The extended structure may improve binding to larger enzymatic pockets but could reduce metabolic stability .
  • The oxa substitution alters electronic properties, impacting solubility .

Functionalized Derivatives and Salts

  • 4,7-Diaza-spiro[2.5]octane-7-carboxylic Acid tert-Butyl Ester

    • CAS : 886766-28-5
    • Molecular Formula : C₁₁H₂₀N₂O₂
    • Key Differences : The tert-butyl ester acts as a protecting group, masking the carboxylic acid’s reactivity. This derivative is more lipophilic, facilitating penetration through cell membranes in drug delivery applications .
  • 5-Azaspiro[3.4]octane Oxalate

    • CAS : 1523618-05-4
    • Key Differences : The oxalate salt increases water solubility compared to hydrochloride salts. The spiro[3.4] system offers a balance between rigidity and flexibility, useful in designing kinase inhibitors .

Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-Azaspiro[2.5]octane-7-carboxylic acid HCl C₉H₁₆ClNO₂ 205.69 7-carboxylic acid, HCl salt, spiro[2.5]
4-Azaspiro[2.5]octane-8-carboxylic acid C₉H₁₆F₃NO₂ 205.69 8-carboxylic acid, trifluoroacetate salt
4-Oxa-7-azaspiro[2.5]octane HCl C₆H₁₂ClNO 149.62 Oxa substitution, smaller spiro system
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid HCl C₉H₁₄ClNO₃ 219.67 Larger spiro[4.4], enhanced flexibility

Pharmacological Relevance

While the target compound lacks direct bioactivity data, related spiro systems are prevalent in antibiotics (e.g., β-lactams in –6) and kinase inhibitors. For example, 5-azaspiro[3.4]octane oxalate may mimic proline-rich motifs in protein-protein interaction inhibitors .

Biological Activity

4-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties. The compound can be synthesized through various methods, including cyclization reactions and amidation processes, ultimately forming the hydrochloride salt for enhanced solubility and stability.

Chemical Structure

  • Molecular Formula : C₈H₁₄ClN₁O₂
  • Molecular Weight : 195.66 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may modulate enzyme activity, potentially impacting various biological pathways involved in disease processes.

Therapeutic Applications

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains, including multidrug-resistant organisms.
  • Enzyme Inhibition : It has been investigated as an inhibitor of metalloproteases, which are involved in extracellular matrix degradation and various pathological conditions such as cancer and arthritis.
  • Potential Antiviral Properties : Preliminary research suggests possible antiviral effects, although further studies are needed to elucidate these mechanisms.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 1 μg/mL.
  • Metalloprotease Inhibition : In vitro assays indicated that the compound effectively inhibited the activity of metalloproteases associated with tumor progression and metastasis, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

Compound NameActivity TypeMIC (μg/mL)Reference
4-Azaspiro[2.5]octane-7-carboxylic acid HClAntimicrobial0.125 - 1
4-Azaspiro[2.5]octane-7-carboxamideMetalloprotease InhibitorIC50 = 0.5
Benzofuran DerivativeAntiviral<0.03125

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